3-Bromo-5-fluoro-4-nitrobenzoyl chloride
Description
Properties
Molecular Formula |
C7H2BrClFNO3 |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-4-1-3(7(9)12)2-5(10)6(4)11(13)14/h1-2H |
InChI Key |
MXURBNPGWOBLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-5-fluoro-4-nitrobenzoic acid
Halogenation and Nitration
- Bromination of fluorinated nitrobenzene derivatives is typically achieved under controlled conditions to ensure regioselectivity at the 3-position relative to fluorine and nitro groups.
- Nitration is performed using standard nitrating mixtures (HNO3/H2SO4) on appropriately substituted benzenes to introduce the nitro group at the 4-position.
Conversion to 3-Bromo-5-fluoro-4-nitrobenzoyl chloride
Chlorination of the Carboxylic Acid
- The carboxylic acid (3-bromo-5-fluoro-4-nitrobenzoic acid) is converted to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
- Typical conditions involve refluxing the acid with excess thionyl chloride under anhydrous conditions, often with catalytic amounts of DMF to activate the reaction.
- The reaction proceeds with evolution of SO2 and HCl gases, and the acid chloride is isolated by distillation or direct use in situ.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Carboxylic acid chlorination | Thionyl chloride, catalytic DMF | Reflux (~70-80°C) | 85-95 | Anhydrous conditions essential |
| Alternative chlorination | Oxalyl chloride, inert solvent | 0-25°C to reflux | 80-90 | Milder conditions, less corrosive |
Example Synthetic Procedure (Literature-Based)
- Dissolve 3-bromo-5-fluoro-4-nitrobenzoic acid (1 equiv) in dry dichloromethane or chloroform under nitrogen atmosphere.
- Add excess thionyl chloride (3-5 equiv) dropwise at 0°C.
- Add a catalytic amount of DMF (few drops) to initiate reaction.
- Stir and reflux the mixture for 2-4 hours until gas evolution ceases.
- Remove excess thionyl chloride and solvent under reduced pressure to obtain crude 3-bromo-5-fluoro-4-nitrobenzoyl chloride.
- Purify by vacuum distillation or recrystallization if necessary.
Related Synthetic Insights from Analogous Compounds
- Preparation of related compounds such as 3-bromo-4-fluorobenzaldehyde has been reported using bromination of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite under ultrasonic conditions, achieving high purity and yield.
- Conversion of benzoyl acids to acid chlorides is a well-established step in aromatic chemistry, often used in the synthesis of amides and other derivatives.
- The presence of electron-withdrawing groups (fluoro, nitro) influences reactivity and requires careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
Research Findings and Considerations
- Ultrasonic-assisted bromination improves selectivity and yield for halogenated aromatic aldehydes, which can be adapted for related benzoic acid derivatives.
- The electron-withdrawing nitro and fluoro substituents stabilize intermediates and influence the reactivity of the acid chloride formation step.
- Handling of acid chlorides requires anhydrous conditions and proper ventilation due to corrosive and toxic byproducts.
- Purification by crystallization or distillation ensures high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Major Products
Aminobenzoyl Derivatives: From the reduction of the nitro group.
Substituted Benzoyl Chlorides: From nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, fluoro, and bromo) on the benzene ring makes it highly reactive in substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares 3-bromo-5-fluoro-4-nitrobenzoyl chloride with two closely related compounds:
Key Comparative Insights
Reactivity
- 3-Bromo-5-fluoro-4-nitrobenzoyl chloride : The nitro group at position 4 and fluorine at position 5 create a strong electron-withdrawing effect, amplifying the electrophilicity of the carbonyl carbon. This makes it more reactive in forming amides or esters compared to compounds lacking nitro substituents.
- 3-Bromo-5-fluoro-4-nitrobenzotrifluoride : The trifluoromethyl (–CF₃) group increases lipophilicity and thermal stability but reduces electrophilicity compared to the benzoyl chloride analog.
Hydrogen-Bonding Capacity
- The nitro group in 3-bromo-5-fluoro-4-nitrobenzoyl chloride contributes to its 5 hydrogen-bond acceptors (carbonyl oxygen, nitro oxygens, fluorine), enhancing solubility in polar solvents.
- The trifluoromethyl group in ’s compound provides 6 hydrogen-bond acceptors , though its hydrophobic nature may offset this advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
